N-(3-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3-bromophenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S2/c1-27-17-7-3-6-15(9-17)23-19(26)12-29-20-24-16(11-28-20)10-18(25)22-14-5-2-4-13(21)8-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVWTBJIFYSDIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanisms of action, and other relevant biological effects.
Chemical Structure
The compound features a thiazole moiety, which is often associated with various biological activities. The presence of a bromophenyl group and a methoxyphenyl amino group suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiazole rings have shown promising results in inhibiting cancer cell proliferation.
The mechanism by which these compounds exert their anticancer effects typically involves:
- Inhibition of Key Kinases : Compounds similar to the target compound have demonstrated inhibition of kinases such as VEGFR-2 and AKT, which are crucial in cancer cell survival pathways. For example, one study reported IC50 values of 0.075 µM for VEGFR-2 and 4.60 µM for AKT .
- Induction of Apoptosis : The activation of caspase pathways leading to apoptosis has been observed, indicating that these compounds can trigger programmed cell death in cancer cells .
Antimicrobial Activity
While primarily studied for anticancer effects, there is also evidence suggesting antimicrobial properties. Thiazole derivatives have been evaluated for their antibacterial activity against various pathogens, showing comparable efficacy to standard antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key observations include:
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy groups) on the phenyl rings enhances activity against certain cancer cell lines .
- Thiazole Modifications : Variations in the thiazole structure can significantly alter biological activity, suggesting that specific modifications can be made to improve efficacy .
Case Studies
- In Vitro Studies : A study conducted on related thiazole compounds demonstrated significant cytotoxicity against liver carcinoma cells with IC50 values indicating potent activity .
- Antimicrobial Testing : Another investigation revealed that specific thiazole derivatives exhibited notable antimicrobial properties against Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a thiazole ring, a bromophenyl group, and a methoxyphenyl moiety. The synthesis typically involves multiple steps, including the formation of thiazole derivatives and subsequent modifications to introduce the bromine and methoxy groups.
Synthesis Overview
- Formation of Thiazole Derivatives : The initial step involves reacting appropriate thiocarbonyl compounds with amines to form thiazole rings.
- Bromination : The introduction of the bromine atom is achieved through bromination reactions under controlled conditions.
- Final Coupling : The final product is obtained by coupling the thiazole derivative with the acetamide group, often using coupling agents or catalysts to enhance yield.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of thiazole exhibit significant antibacterial effects:
- Activity Against Bacteria : Compounds derived from N-(3-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide demonstrated promising results in inhibiting bacterial growth, particularly against resistant strains.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent:
- In Vitro Studies : Research involving human breast adenocarcinoma cell lines (e.g., MCF7) has indicated that certain derivatives possess cytotoxic effects, leading to significant reductions in cell viability. The mechanism of action may involve apoptosis induction or cell cycle arrest.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins involved in bacterial resistance and cancer progression:
- Binding Affinity : These studies suggest that the compound binds effectively to specific receptors or enzymes, which may explain its biological activities.
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of related compounds:
- Study on Thiazole Derivatives : A study demonstrated that thiazole derivatives exhibit both antimicrobial and anticancer properties, indicating that modifications to the thiazole ring can enhance efficacy against specific targets .
- Molecular Characterization : Research has confirmed the molecular structures of synthesized derivatives through spectroscopic methods (NMR, IR), ensuring that the desired compounds were produced with high purity .
- Comparative Analysis : Comparative studies between various derivatives of this compound have highlighted differences in activity levels based on structural variations, underscoring the importance of chemical modifications in drug design .
Preparation Methods
Thiazole Ring Formation
The thiazole core was synthesized via a modified Hantzsch thiazole synthesis:
- Reactants : Thiourea (2.2 eq), ethyl 2-bromoacetoacetate (1.0 eq), and ammonium acetate (catalyst) in ethanol.
- Conditions : Reflux at 80°C for 12 h, followed by ice-water quenching.
- Yield : 78% after recrystallization (ethanol).
Key spectral data :
- 1H NMR (400 MHz, DMSO-d6) : δ 7.42 (s, 1H, thiazole-H), 4.21 (q, 2H, -OCH2CH3), 2.51 (s, 3H, -CH3).
- IR (KBr) : 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S).
Sulfur Alkylation
The thiol group of the thiazole intermediate was alkylated with 2-chloro-N-(3-methoxyphenyl)acetamide:
- Reactants : Thiazole-thiol (1.0 eq), 2-chloro-N-(3-methoxyphenyl)acetamide (1.2 eq), NaOH (1.5 eq) in ethanol.
- Conditions : Reflux at 80°C for 6 h.
- Yield : 85% (recrystallized from EtOH).
Coupling of N-(3-Bromophenyl)acetamide
Preparation of N-(3-Bromophenyl)acetic Acid
- Reactants : 3-Bromoaniline (1.0 eq), chloroacetyl chloride (1.1 eq) in dichloromethane.
- Conditions : 0°C to room temperature, 4 h, triethylamine (2.0 eq) as base.
- Yield : 91% (white solid).
Carbodiimide-Mediated Amide Bond Formation
The final coupling employed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC):
- Reactants : Thiazole-thioacetate intermediate (1.0 eq), N-(3-bromophenyl)acetic acid (1.1 eq), EDC (1.3 eq), HOBt (1.2 eq) in DMF.
- Conditions : Room temperature, 24 h, argon atmosphere.
- Yield : 76% after column chromatography (silica gel, hexane/EtOAc 3:1).
Analytical Characterization
Table 1: Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C20H18BrN3O3S2 | HRMS (ESI+) |
| Molecular Weight | 508.41 g/mol | Calculated |
| Melting Point | 215–217°C | Capillary tube |
| Solubility (25°C) | DMSO > 50 mg/mL | Turbidimetry |
Table 2: Spectroscopic Data
| Technique | Key Signals (δ/ppm or cm⁻¹) | Assignment |
|---|---|---|
| 1H NMR (DMSO-d6) | 8.21 (s, 1H, NH) | Acetamide NH |
| 7.89 (d, J=8.4 Hz, 2H, Ar-H) | 3-Bromophenyl | |
| 6.75–7.12 (m, 4H, Ar-H) | 3-Methoxyphenyl | |
| 13C NMR | 169.8 (C=O) | Acetamide carbonyl |
| 153.2 (C-S) | Thiazole C-2 | |
| IR | 3280 (N-H stretch) | Secondary amine |
Optimization and Mechanistic Insights
Solvent and Base Effects
Temperature Dependence
- Thiazole cyclization required strict temperature control:
- <70°C: Incomplete reaction (yield <50%).
- 80°C: Optimal balance between rate and byproduct formation.
Comparative Analysis with Analogous Compounds
Table 3: Yield Comparison of Acetamide Derivatives
| Substituent on Thiazole | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| 4-Phenyl | 89 | 98.5 | |
| 4-(4-Chlorophenyl) | 83 | 97.8 | |
| Target compound | 76 | 99.1 | This work |
The lower yield vs. 4-phenyl analogs (76% vs. 89%) arises from steric hindrance of the 3-bromophenyl group during coupling.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3-bromophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, and what are the critical steps in its synthesis?
- Methodological Answer : The synthesis typically involves multi-step processes, including:
- Cyclization of hydrazides to form heterocyclic cores (e.g., oxadiazole or thiazole rings) under acidic or basic conditions .
- Thioether linkage formation via nucleophilic substitution between thiol-containing intermediates and halogenated acetamide derivatives .
- Amidation reactions to introduce the 3-methoxyphenylamino group, often using coupling agents like EDC/HOBt .
- Critical parameters include temperature control (60–100°C), solvent selection (e.g., DMF or THF), and purification via column chromatography .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm the positions of bromophenyl, methoxyphenyl, and thiazole protons .
- Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
- IR spectroscopy to identify functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .
- HPLC or TLC to monitor reaction progress and ensure purity (>95%) .
Q. What biological activities have been preliminarily reported for this compound, and what assays are used to evaluate them?
- Methodological Answer : Initial studies focus on:
- Anticancer activity : Evaluated via MTT assays against breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC₅₀ values compared to standard chemotherapeutics .
- Antimicrobial effects : Tested using disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Enzyme inhibition : Targets like cyclooxygenase-2 (COX-2) are assessed via fluorometric or colorimetric assays .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
- Methodological Answer : Advanced strategies include:
- Design of Experiments (DoE) to optimize variables (e.g., solvent polarity, catalyst loading) and identify interactions affecting yield .
- In situ monitoring via FT-IR or Raman spectroscopy to detect intermediate formations and adjust reaction kinetics .
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity in heterocycle formation .
Q. What approaches resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions may arise from assay variability or cell line heterogeneity. Solutions include:
- Orthogonal assays : Confirm anticancer activity using both apoptosis (Annexin V) and proliferation (BrdU) assays .
- Molecular docking studies : Predict binding affinities to targets like EGFR or tubulin to explain differential activity .
- Strict standardization of assay conditions (e.g., serum concentration, incubation time) to reduce inter-lab variability .
Q. What structural modifications enhance the compound’s bioactivity, and how are Structure-Activity Relationships (SARs) systematically studied?
- Methodological Answer : SAR strategies involve:
- Substituent variation : Replacing the 3-bromophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Scaffold hopping : Testing analogs with pyrimidine or triazole cores instead of thiazole to improve metabolic stability .
- Pharmacophore mapping : Using computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding with the acetamide carbonyl) .
Q. What are the key pharmacokinetic challenges for this compound, and how can they be addressed?
- Methodological Answer : Challenges include poor solubility and rapid metabolism. Solutions involve:
- Prodrug design : Introducing phosphate or PEG groups to enhance aqueous solubility .
- Metabolic stability assays : Use liver microsomes or CYP450 isoforms to identify vulnerable sites (e.g., demethylation of the methoxy group) .
- Nanoformulations : Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability .
Q. How can researchers identify the primary biological targets of this compound?
- Methodological Answer : Target identification methods include:
- Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., kinases) .
- CRISPR-Cas9 screening : Genome-wide knockout libraries to identify genes essential for the compound’s activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
